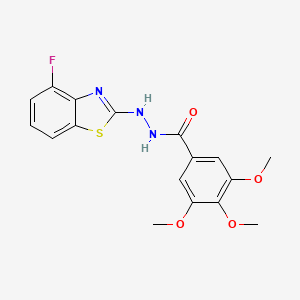

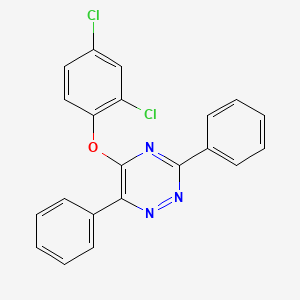

5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triclosan is a broad-spectrum antimicrobial agent present in some personal care products such as soaps, sanitizers, and skin creams . It is an endocrine-disrupting compound and its increasing presence in water resources and in biosolid-amended soils used in farming, its potential for bioaccumulation in fatty tissues, and toxicity in aquatic organisms are a cause for concern to human and environmental health .

Molecular Structure Analysis

The molecular formula for Triclosan is C12H7Cl3O2 and its molecular weight is 289.6 g/mol . The structure consists of a phenol group substituted at C-5 by a chloro group and at C-2 by a 2,4-dichlorophenoxy group .

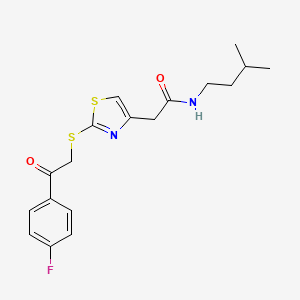

Chemical Reactions Analysis

Triclosan has been reported to undergo various degradation processes, including hydroxylation and dechlorination .

Physical And Chemical Properties Analysis

Triclosan is a white to yellow powder with a melting point of 140.5 °C and a solubility in water of 900 mg/L . Its lipophilicity suggests bioaccumulation in fatty tissues .

Mecanismo De Acción

Target of Action

It is known that compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid (2,4-d), act as synthetic plant hormone auxins . These compounds are employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control broadleaf weeds .

Mode of Action

They are absorbed through the leaves and translocated to the meristems of the plant, causing uncontrolled, unsustainable growth, and eventually plant death .

Biochemical Pathways

Similar compounds like 2,4-d are known to affect the normal hormonal regulation of plant growth and development, leading to uncontrolled cell division and growth . This uncontrolled growth can disrupt normal plant metabolic pathways, leading to plant death .

Pharmacokinetics

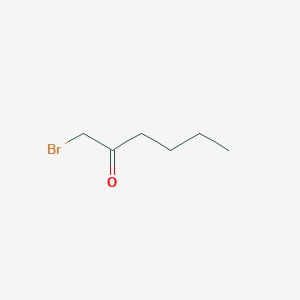

A study on 2,4-d in rats showed that after oral administration, the compound was absorbed and distributed in the body, with a mean cmax (maximum serum concentration) value of 6019 mg/L and an AUC (Area Under the Curve) value of 23,722 mg×h/L, indicating its bioavailability .

Result of Action

Based on the mode of action of similar compounds like 2,4-d, it can be inferred that the compound causes uncontrolled growth in plants, leading to their eventual death .

Action Environment

The action of 5-(2,4-Dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine can be influenced by various environmental factors. For instance, similar compounds like 2,4-D are known to be highly soluble in water, volatile, and have a low potential to leach to groundwater . They are non-persistent in soil but may persist in aquatic systems under certain conditions . These properties can influence the compound’s action, efficacy, and stability in the environment.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(2,4-dichlorophenoxy)-3,6-diphenyl-1,2,4-triazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Cl2N3O/c22-16-11-12-18(17(23)13-16)27-21-19(14-7-3-1-4-8-14)25-26-20(24-21)15-9-5-2-6-10-15/h1-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHYHURJBLVFLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2391864.png)

![2-(2,4-dichlorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2391865.png)

![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2391868.png)

![3-Methoxy-N-methyl-N-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2391869.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate](/img/structure/B2391873.png)